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Compound of Interest

Compound Name: N-propylbenzenesulfonamide

CAS No.: 23705-37-5

Cat. No.: B2608807

Get Quote

Executive Summary & Compound Profile
N-Propylbenzenesulfonamide is a secondary sulfonamide commonly utilized as a building

block in the synthesis of carbonic anhydrase inhibitors and as a model compound for studying

sulfonamide pharmacophores. Its characterization relies on the distinct electronic influence of

the sulfonyl group (

) on the adjacent propyl chain and the aromatic ring.

IUPAC Name:N-propylbenzenesulfonamide

Molecular Formula:

Molecular Weight: 199.27 g/mol

Physical State: White crystalline solid

Melting Point: 51–52 °C (Lit.)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2608807#bc-rfq
https://www.benchchem.com/product/b2608807/docs?utm_src=pdf-body#structural-elucidation-and-spectroscopic-characterization-of-n-propylbenzenesulfonamide
https://www.benchchem.com/product/b2608807/docs?utm_src=pdf-body#structural-elucidation-and-spectroscopic-characterization-of-n-propylbenzenesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2608807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Sample Preparation
To ensure spectroscopic data integrity, the compound is typically synthesized via nucleophilic

substitution. High-purity samples are required for unambiguous NMR assignment.

Synthesis Workflow (Application Note)
The standard protocol involves the reaction of benzenesulfonyl chloride with n-propylamine in

the presence of a base (triethylamine or pyridine) to scavenge the liberated HCl.
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Figure 1: Synthetic pathway and purification logic for isolating analytical-grade N-
propylbenzenesulfonamide.

NMR Sample Preparation
Solvent Choice:Chloroform-d (

) is the standard solvent. It provides excellent solubility and prevents the broadening of the
N-H signal often seen in DMSO-

due to hydrogen bonding or exchange.

Concentration: ~10-15 mg in 0.6 mL solvent is optimal for 1H NMR; ~30-50 mg is

recommended for 13C NMR to resolve the quaternary ipso-carbon.

Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of molecular weight. The fragmentation

pattern is characteristic of sulfonamides, driven by the stability of the sulfonyl moiety.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b2608807/docs?utm_src=pdf-body-img#structural-elucidation-and-spectroscopic-characterization-of-n-propylbenzenesulfonamide
https://www.benchchem.com/product/b2608807/docs?utm_src=pdf-body#structural-elucidation-and-spectroscopic-characterization-of-n-propylbenzenesulfonamide
https://www.benchchem.com/product/b2608807/docs?utm_src=pdf-body#structural-elucidation-and-spectroscopic-characterization-of-n-propylbenzenesulfonamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2608807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method: ESI-MS (Positive Mode) or EI-MS (70 eV).

Molecular Ion (

): Observed at m/z 199 (EI) or 200 (

in ESI).

Key Fragmentation Pathways:

-Cleavage: Loss of the propyl chain is less common than S-N bond cleavage.

Sulfonyl Cleavage (Dominant): Cleavage of the S-N bond yields the benzenesulfonyl

cation (

, m/z 141).

Desulfonylation: Subsequent loss of

(64 Da) from the m/z 141 fragment yields the phenyl cation (

, m/z 77).

Molecular Ion
[M]+ m/z 199

Ph-SO2 cation
m/z 141

S-N Cleavage

Loss of
Propyl-NH radical

Phenyl cation
m/z 77

Desulfonylation

Loss of SO2
(64 Da)
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Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (FT-IR)
IR analysis confirms the functional group integrity, specifically the sulfonamide "fingerprint."

Functional Group
Wavenumber (

)
Intensity Assignment

N-H Stretch 3250 – 3300 Medium, Sharp
Secondary

sulfonamide N-H.

C-H Stretch (Ar) 3060 – 3080 Weak
Aromatic C-H

stretching.

C-H Stretch (Alk) 2870 – 2970 Medium
Propyl chain

(methyl/methylene).

Asymmetric 1320 – 1340 Strong
Characteristic sulfonyl

stretch.

Symmetric 1150 – 1170 Strong
Characteristic sulfonyl

stretch.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural proof. The propyl chain exhibits a classic splitting

pattern (

), while the aromatic ring shows the diagnostic pattern of a monosubstituted benzene ring
attached to an electron-withdrawing group (deshielding ortho protons).

H NMR Data (500 MHz,

)
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Position (ppm) Multiplicity Integral (Hz)
Assignment
Logic

Ar-H (Ortho) 7.85 – 7.88 Doublet (d) 2H 7.5 - 8.0

Deshielded

by

(electron-

withdrawing).

Ar-H (Para) 7.55 – 7.60 Triplet (t) 1H 7.4

Typical

aromatic

triplet.

Ar-H (Meta) 7.48 – 7.52 Triplet (t) 2H 7.6

Shielded

relative to

ortho.

N-H 4.60 – 5.00 Broad Singlet 1H -

Exchangeabl

e; shift varies

with

conc./temp.

-CH 2.95
Quartet/Triple

t
2H 6.0 - 7.0

Coupled to

NH and

-CH

.

-CH 1.52 Sextet (m) 2H 7.2

Coupled to

-CH

and

-CH

.

-CH 0.88 Triplet (t) 3H 7.4
Terminal

methyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2608807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyst Note: The

-CH

signal at 2.95 ppm may appear as a quartet if coupling to the N-H proton is

resolved, or as a triplet if N-H exchange is rapid (often seen if traces of water/acid

are present).

C NMR Data (125 MHz,

)
Carbon Type (ppm) Assignment

Quaternary (Ipso) 140.0
Attached to Sulfur. Weak

intensity.

Aromatic (Para) 132.5

Aromatic (Meta) 129.1 2 equivalent carbons.

Aromatic (Ortho) 127.1 2 equivalent carbons.

Aliphatic (

)
45.0 . Deshielded by Nitrogen.

Aliphatic (

)
22.8 Middle methylene.

Aliphatic (

)
11.1 Terminal methyl.

Connectivity Logic (COSY/HMBC)
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To confirm the propyl chain connectivity without doubt, 2D NMR logic is applied:

COSY: Correlates

-CH

(0.88)

-CH

(1.52)

-CH

(2.95).

HMBC: Correlates

-CH

(2.95) to the Ipso-Carbon (140.0) via the sulfonamide bridge (long range), though this is
often weak.

Methyl (0.88 ppm)
Triplet

Beta-CH2 (1.52 ppm)
Sextet

J ~ 7.4 Hz Alpha-CH2 (2.95 ppm)
Quartet

J ~ 7.2 Hz NH (~4.8 ppm)
Broad

J (variable)

Click to download full resolution via product page

Figure 3: 1H-1H Coupling network (COSY) establishing the propyl chain connectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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